

molecular structure and formula of 3-(4-Chlorobenzyl)piperidine hydrochloride

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Compound of Interest

Compound Name: 3-(4-Chlorobenzyl)piperidine hydrochloride

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A Technical Guide to 3-(4-Chlorobenzyl)piperidine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **3-(4-Chlorobenzyl)piperidine hydrochloride**, a key organic compound utilized in biochemical and pharmaceutical research. It details the molecule's structure, physicochemical properties, a representative synthesis protocol, and its applications as a synthetic intermediate. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding for research and development purposes.

Molecular Identity and Structure

3-(4-Chlorobenzyl)piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a 4-chlorobenzyl group at the 3-position.^[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for a variety of research applications.^{[1][2]} Its primary role is in biochemical research and as a building block in the synthesis of more complex molecules, particularly in the development of agents targeting the central nervous system (CNS).^{[1][3][4]}

| Identifier | Data |
|-------------------|--|
| IUPAC Name | 3-[(4-chlorophenyl)methyl]piperidine;hydrochloride[1] |
| CAS Number | 1171692-94-6[1] |
| Molecular Formula | C ₁₂ H ₁₆ ClN · HCl (or C ₁₂ H ₁₇ Cl ₂ N)[1][5] |
| Molecular Weight | 246.18 g/mol [1][5] |
| Canonical SMILES | C1CC(CNC1)CC2=CC=C(C=C2)Cl.Cl[1] |
| InChI Key | HIUXLJMLSDJUNC-UHFFFAOYSA-N[1] |

Physicochemical and Thermal Properties

The compound is typically supplied as a solid.[5] Its properties are largely defined by the piperidine hydrochloride structure, which results in a relatively high melting point and specific solubility characteristics.

| Property | Value / Description |
|-----------------------|---|
| Physical Form | Solid[5] |
| Melting Point | Expected in the range of 245-248°C[1] |
| Thermal Decomposition | At elevated temperatures, decomposes to produce hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides.[1] |
| Hygroscopicity | Demonstrates hygroscopic properties, readily absorbing moisture from the air.[1] |

Solubility Profile

The hydrochloride salt form significantly influences the compound's solubility. It is more soluble in aqueous and polar organic solvents compared to its free base form.[1]

| Solvent Class | Solvent Examples | Solubility |
|-------------------|--|------------------------|
| Aqueous | Water | Enhanced solubility[1] |
| Polar Organic | Methanol, Ethanol, Dichloromethane | Good solubility[1] |
| Acetonitrile | Moderate solubility[1] | |
| Non-Polar Organic | Hexane, Toluene | Limited solubility[1] |
| Chloroform | Requires heating to achieve adequate solubility[1] | |

Synthesis and Characterization

Experimental Protocol: Representative Synthesis

The synthesis of **3-(4-Chlorobenzyl)piperidine hydrochloride** is typically achieved through a multi-step process involving the alkylation of a piperidine precursor followed by salt formation.

[1] The following is a representative, generalized protocol.

Materials:

- 3-(Chloromethyl)piperidine hydrochloride
- 4-Chlorophenylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$)
- A suitable base (e.g., K_2CO_3 , Cs_2CO_3)
- Anhydrous solvent (e.g., Dioxane, Toluene)
- Hydrochloric acid (in a suitable solvent like ether or isopropanol)
- Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

- Step 1: Suzuki Coupling Reaction (Cross-Coupling)
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 3-(Chloromethyl)piperidine hydrochloride, 4-chlorophenylboronic acid, the palladium catalyst, and the base.
 - Add the anhydrous solvent via syringe.
 - Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, cool the mixture to room temperature. Filter it through a pad of celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to yield the crude free base of 3-(4-Chlorobenzyl)piperidine.
- Step 2: Purification of the Free Base
 - Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to isolate the pure free base.
- Step 3: Hydrochloride Salt Formation
 - Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
 - Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise while stirring.
 - A precipitate of **3-(4-Chlorobenzyl)piperidine hydrochloride** should form.
 - Continue stirring for a short period in an ice bath to maximize precipitation.
 - Collect the solid product by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final hydrochloride salt.

Analytical Characterization

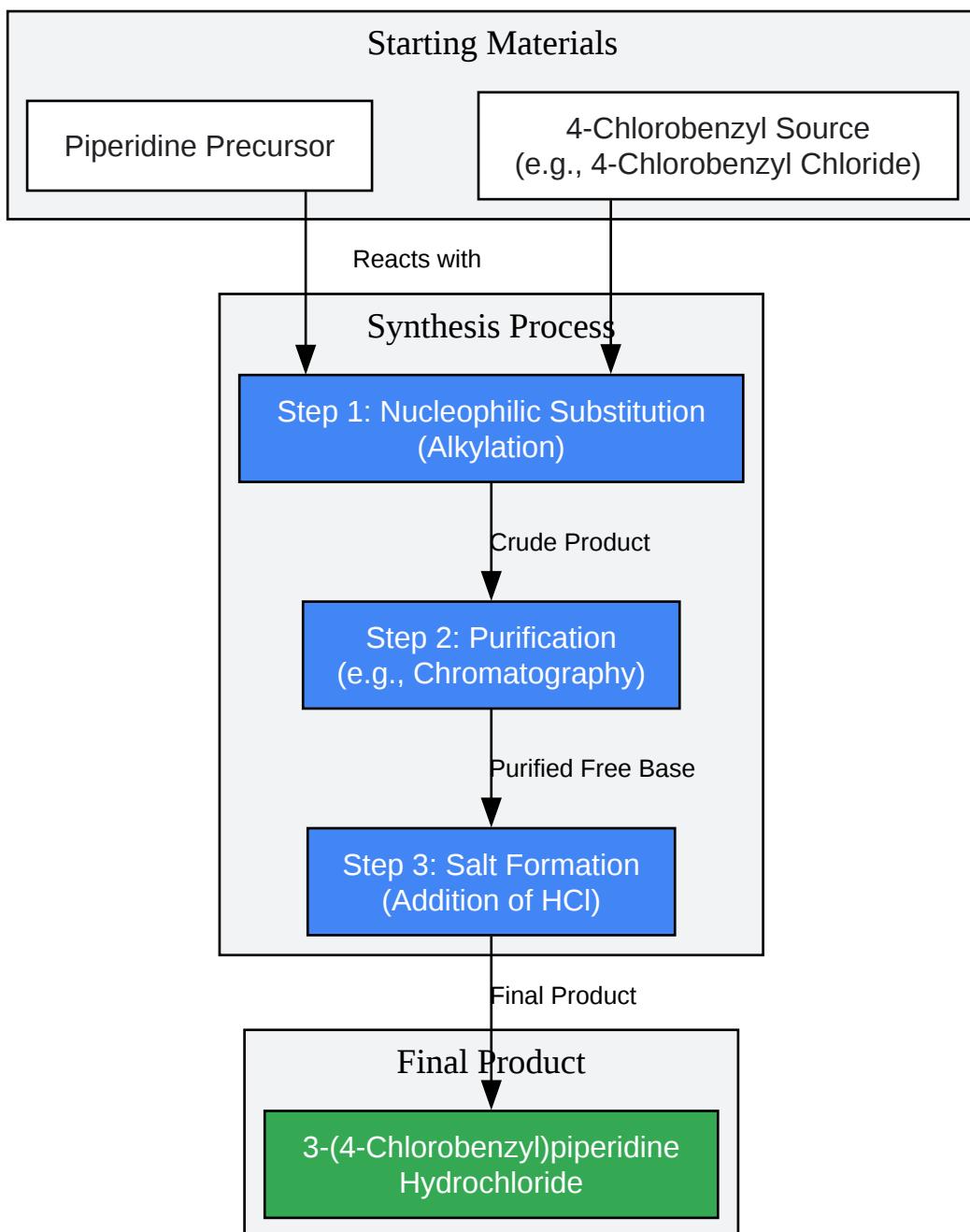
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. It is important to note that some commercial suppliers provide this compound for early discovery research and may not perform extensive analytical testing, placing the responsibility on the buyer to confirm its purity.[\[5\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR to confirm the molecular structure and proton/carbon environments.
- Mass Spectrometry (MS): To verify the molecular weight of the parent ion.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications in Research and Drug Development

3-(4-Chlorobenzyl)piperidine hydrochloride is primarily used as a research chemical and a versatile intermediate in synthetic chemistry.[\[1\]](#)

- Pharmaceutical Research: It serves as a lead compound or building block for creating more complex molecules and novel therapeutic agents, especially those targeting neurological pathways.[\[1\]](#)[\[3\]](#)[\[4\]](#) The piperidine scaffold is a common feature in many CNS-active drugs.[\[3\]](#)
- Biochemical Studies: The compound can be used in proteomics and pharmacological studies to investigate protein interactions and functions.[\[1\]](#)
- Potential Biological Activities: While requiring further investigation, preliminary research has explored its potential as an antifungal agent and an enzyme inhibitor (e.g., against acetylcholinesterase).[\[1\]](#) A deeper understanding of its mechanism of action is needed to validate these potential applications.[\[1\]](#)

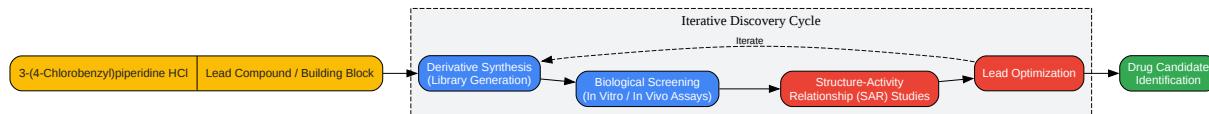


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Caption: A generalized workflow for the synthesis of **3-(4-Chlorobenzyl)piperidine hydrochloride**.

Logical Role in Drug Discovery

As a synthetic intermediate, this compound occupies a crucial early-stage position in the drug discovery pipeline. Its structure can be systematically modified to generate a library of derivatives, which are then screened for biological activity against various therapeutic targets.



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Caption: Logical flow of the compound's application in a typical drug discovery program.

Safety and Handling Information

Based on available safety data, **3-(4-Chlorobenzyl)piperidine hydrochloride** is classified as an eye irritant. Standard laboratory safety protocols should be followed during handling.

| Safety Information | Details |
|---------------------|---|
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H319: Causes serious eye irritation |
| Precautionary Codes | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously...), P337+P313 (If eye irritation persists: Get medical advice) |
| Storage Class | 11: Combustible Solids |

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